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molecular formula C14H17NO B8588687 3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one

3,4-dihydro-1H-spiro[naphthalene-2,4'-piperidine]-1-one

Cat. No. B8588687
M. Wt: 215.29 g/mol
InChI Key: UFTZAIGLEUTKQH-UHFFFAOYSA-N
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Patent
US05206240

Procedure details

A solution of 1.84 g (6.4 mmoles) ethyl 3,4-dihydro-1-oxospiro[naphthalene-2(1H), 4'piperidine] in 32 ml ethanol and 16 ml of 50% potassium hydroxide solution was heated at reflux for 18 hours. The solution was concentrated in vacuo to remove ethanol and the aqueous residue was extracted with 3×40 ml ether. The combined organic extracts were extracted with 2×40 ml 3N hydrochloric acid. The combined aqueous extracts were made basic with 10N sodium hydroxide and extracted with 3×75 ml ether. The combined organic extracts were washed with 20 ml water and brine, dried, and the solvent was removed in vacuo to give 1.07 g (78%) product as an oil;
Name
ethyl 3,4-dihydro-1-oxospiro[naphthalene-2(1H), 4'piperidine]
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C([N:3]1[CH2:8][CH2:7][C:6]2([CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:5][CH2:4]1)C>C(O)C.[OH-].[K+]>[O:18]=[C:9]1[C:6]2([CH2:7][CH2:8][NH:3][CH2:4][CH2:5]2)[CH2:17][CH2:16][C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:2.3|

Inputs

Step One
Name
ethyl 3,4-dihydro-1-oxospiro[naphthalene-2(1H), 4'piperidine]
Quantity
1.84 g
Type
reactant
Smiles
C(C)N1CCC2(CC1)C(C1=CC=CC=C1CC2)=O
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
16 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove ethanol
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with 3×40 ml ether
EXTRACTION
Type
EXTRACTION
Details
The combined organic extracts were extracted with 2×40 ml 3N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×75 ml ether
WASH
Type
WASH
Details
The combined organic extracts were washed with 20 ml water and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=CC=CC=C2CCC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.07 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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